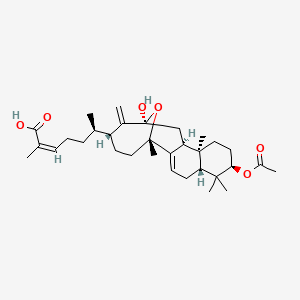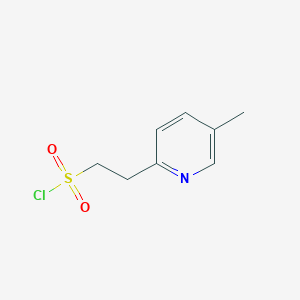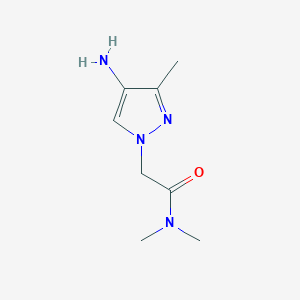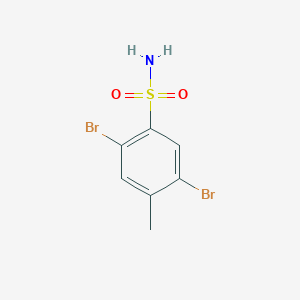
(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Introduction of Trifluoromethyl Group: The alcohol is then treated with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group.
Amination: The final step involves the conversion of the intermediate to the desired amine through reductive amination using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro substituents enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(4-fluoro-2-methylphenyl)ethan-1-amine
- ®-2,2,2-Trifluoro-1-(4-chloro-2-methylphenyl)ethan-1-amine
- ®-2,2,2-Trifluoro-1-(4-fluoro-2-ethylphenyl)ethan-1-amine
Uniqueness
The presence of both trifluoromethyl and fluoro substituents in ®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H9F4N |
|---|---|
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
Clave InChI |
SXXHCHHVMARHSX-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@H](C(F)(F)F)N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


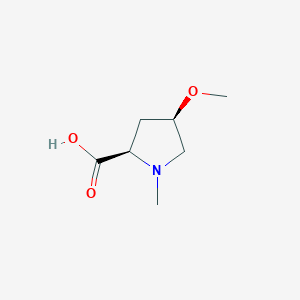
![methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13064498.png)
![2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13064502.png)
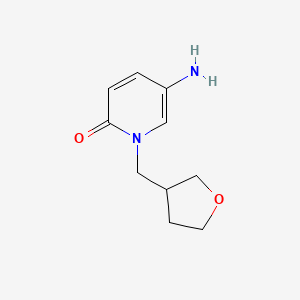

![3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B13064526.png)
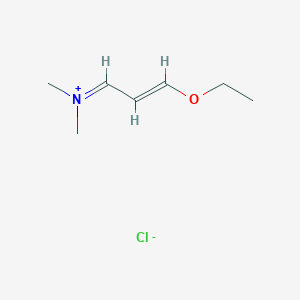
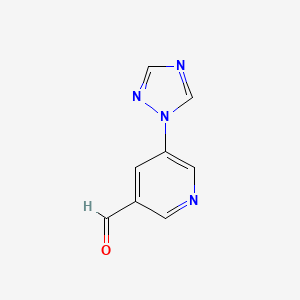
![6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13064549.png)
![1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064557.png)
